molecular formula C26H32N4O5S B4097346 N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B4097346
M. Wt: 512.6 g/mol
InChI Key: ADXUSIZIQPUCLL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxyphenyl, methoxyphenyl, morpholinyl, and thioxoimidazolidinyl groups. Its molecular formula is C24H29N3O5S, and it has a molecular weight of 487.57 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxyaniline with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with morpholine and thiourea under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is unique due to its combination of ethoxyphenyl, methoxyphenyl, morpholinyl, and thioxoimidazolidinyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5S/c1-3-35-22-8-4-19(5-9-22)27-24(31)18-23-25(32)30(20-6-10-21(33-2)11-7-20)26(36)29(23)13-12-28-14-16-34-17-15-28/h4-11,23H,3,12-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXUSIZIQPUCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCN3CCOCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 6
N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

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